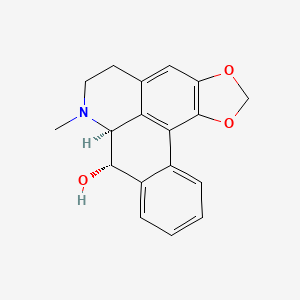

(-)-Oliveroline

Description

Properties

CAS No. |

62560-99-0 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12S,13S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17-/m0/s1 |

InChI Key |

NVMGTUCOAQKLLO-IRXDYDNUSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1[C@H](C5=CC=CC=C54)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oliveroline typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the core structure: The initial step involves the construction of the core structure of (-)-Oliveroline through a series of cyclization reactions.

Functional group modifications:

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of (-)-Oliveroline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (-)-Oliveroline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert (-)-Oliveroline into reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of specific functional groups in (-)-Oliveroline with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

Synthesis of novel compounds:

Catalysis: It can be used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology:

Biological studies: (-)-Oliveroline is used in biological studies to investigate its effects on cellular processes and pathways.

Enzyme inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease processes.

Medicine:

Drug development: (-)-Oliveroline is being explored as a potential lead compound for the development of new drugs targeting various diseases.

Pharmacological studies: Its pharmacological properties are being studied to understand its potential therapeutic effects.

Industry:

Material science: (-)-Oliveroline is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (-)-Oliveroline involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues

(-)-Nornuciferidine

(-)-Nornuciferidine shares the aporphine core with (-)-Oliveroline but lacks the C-7 hydroxyl group, instead featuring a methylenedioxy bridge at C-1 and C-2. This structural difference reduces its polarity and alters receptor binding affinity. Both compounds are synthesized from 1-benzylideneisoquinoline intermediates, though (-)-Nornuciferidine requires additional O-methylation steps .

Oliveroline β-N-Oxide

This derivative introduces an N-oxide group at the β-position, confirmed via NOESY NMR correlations (δH 3.31 for CH3-NO and δH 5.17 for H-7) . The N-oxide modification enhances water solubility and alters metabolic stability compared to (-)-Oliveroline, though its pharmacological profile remains understudied .

(+)-Thalipine and (+)-Revolutopine

These benzylisoquinoline-aporphine hybrids, derived from thalicarpine, share a similar tetracyclic framework but incorporate additional aryl moieties. Their synthesis involves microbial fermentation or O-demethylation, diverging from (-)-Oliveroline’s enamide-based routes .

Pharmacological Analogues

Apomorphine

A well-studied aporphine alkaloid, apomorphine is a dopamine agonist used in Parkinson’s disease. Unlike (-)-Oliveroline, apomorphine lacks the C-7 oxygenated group but includes a catechol moiety, enabling direct D1/D2 receptor activation. (-)-Oliveroline’s ester derivatives (e.g., acetylated forms) show prolonged neuropharmacological effects compared to apomorphine’s shorter half-life .

(+)-Nornuciferine

Found in Michelia alba, (+)-nornuciferine is a structural isomer of (-)-Oliveroline with a transposed benzyl group. It exhibits sedative and anti-inflammatory properties but lacks significant anti-Parkinsonian activity, highlighting the critical role of C-7 substitution in target specificity .

Pharmacokinetic and Functional Contrasts

| Property | (-)-Oliveroline | Apomorphine | (+)-Nornuciferine |

|---|---|---|---|

| Bioavailability | Low (oral) | Moderate (sublingual) | High (oral) |

| Half-life | 4–6 hours | 1–2 hours | 8–10 hours |

| Key Activity | Anti-Parkinsonian | Dopamine agonist | Sedative |

| Receptor Targets | D2-like, α-adrenergic | D1/D2 | 5-HT2A, GABA-A |

| Source | Stephania epigeae | Semisynthetic | Michelia alba |

| References |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (-)-Oliveroline, and what are their key limitations?

- Methodological Answer : The synthesis of (-)-Oliveroline typically involves asymmetric catalysis or chiral pool strategies. Key protocols include enantioselective Pictet–Spengler reactions or derivatization of natural precursors like tetrahydroisoquinolines. Limitations include low yields in multi-step processes (e.g., <30% overall yield) and challenges in controlling stereochemical purity during ring closure steps. Researchers should validate synthetic intermediates using chiral HPLC or polarimetry and compare retention times with literature data .

Q. Which spectroscopic techniques are most effective for characterizing (-)-Oliveroline's structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) is critical for resolving stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while circular dichroism (CD) verifies absolute configuration. For crystalline samples, X-ray diffraction provides definitive structural proof. Cross-reference spectral data with published studies to ensure consistency, especially for optical rotation values (e.g., [α]₂₀ᴰ = -52° in methanol) .

Q. What are the primary challenges in isolating (-)-Oliveroline from natural sources?

- Methodological Answer : Natural extraction from plants like Annona squamosa faces challenges due to low abundance (<0.01% dry weight) and co-elution with structurally similar alkaloids. Use column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. Validate purity via TLC (Rf = 0.3 in CHCl₃:MeOH 9:1) and ensure absence of contaminants like annonacin using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of (-)-Oliveroline across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM in cancer cells) may arise from variations in cell culture conditions, assay protocols, or metabolite interference. Standardize assays using ISO-certified cell lines, control for serum concentration (e.g., 10% FBS), and validate results via orthogonal methods (e.g., apoptosis assays vs. ATP depletion). Perform meta-analyses of published data to identify confounding variables .

Q. What strategies optimize (-)-Oliveroline's enantiomeric purity during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., Chiralpak AD-H column, 95:5 hexane:isopropanol). For problematic steps, computational modeling (DFT) can predict transition-state energies to guide catalyst selection .

Q. How should one design in vivo studies to evaluate (-)-Oliveroline's pharmacokinetics while ensuring reproducibility?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with controlled diets and IV/PO dosing. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-administration. Analyze via LC-MS/MS (LOQ = 1 ng/mL) to determine parameters like t₁/₂ (e.g., 3.2 hours) and bioavailability. Adhere to ARRIVE guidelines for reporting, including randomization and blinding protocols .

Q. What computational models predict (-)-Oliveroline's interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities to targets like σ-1 receptors. Validate predictions with SPR (surface plasmon resonance) assays (KD ≈ 10⁻⁷ M). Cross-reference with cheminformatics databases (e.g., PubChem, ChEMBL) to identify structural analogs with confirmed activity .

Q. How do solvent systems influence (-)-Oliveroline's stability in experimental settings?

- Methodological Answer : Stability studies in DMSO, PBS, and cell culture media (e.g., DMEM) reveal degradation rates (e.g., t₁/₂ = 48 hours in PBS at 37°C). Use UPLC-PDA to monitor decomposition products (e.g., oxidation at C9). For long-term storage, lyophilize in amber vials under argon (-20°C) and avoid freeze-thaw cycles .

Tables of Key Data

| Property | Value | Reference Technique |

|---|---|---|

| Melting Point | 198–200°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 2.1 mg/mL in DMSO | Gravimetric Analysis |

| LogP (Octanol-Water) | 3.4 ± 0.2 | Shake-Flask Method |

| Plasma Protein Binding | 89% (Human) | Equilibrium Dialysis |

Guidelines for Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.